molecular formula C13H22O2Si B1316669 3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol CAS No. 96013-78-4

3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol

Cat. No.: B1316669
CAS No.: 96013-78-4
M. Wt: 238.4 g/mol
InChI Key: LDTQLNVJNNRXRM-UHFFFAOYSA-N
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Description

3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol (CAS 96013-78-4) is a synthetic building block featuring a phenol group and a tert-butyldimethylsilyl (TBS) ether-protected benzyl alcohol. With a molecular formula of C13H22O2Si and a molecular weight of 238.40 g/mol, this compound is primarily valued in organic and medicinal chemistry as a protected intermediate in multistep synthesis . The TBS group serves as a robust protecting group for alcohols, shielding the hydroxyl functionality from reactive conditions during subsequent synthetic steps . This protection is typically installed using tert-butyldimethylsilyl chloride (TBSCl) and can be selectively removed using fluoride-based reagents like tetrabutylammonium fluoride (TBAF) or under acidic conditions, allowing for orthogonal protection/deprotection strategies in complex molecule assembly . The phenolic hydroxyl group offers a distinct site for further functionalization, such as O-alkylation or conversion to other derivatives, enabling researchers to diversify the molecular scaffold. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult relevant Safety Data Sheets (SDS) prior to use.

Properties

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-7-6-8-12(14)9-11/h6-9,14H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTQLNVJNNRXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60565781
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenol
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Molecular Weight

238.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96013-78-4
Record name 3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96013-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The most common synthetic approach to this compound involves the silylation of 3-hydroxybenzyl alcohol using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) as the silylating agent. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the silyl chloride and to maximize yield.

Key reaction components:

  • Starting material: 3-hydroxybenzyl alcohol
  • Silylating agent: tert-butyl(dimethyl)silyl chloride (TBDMS-Cl)
  • Base: Imidazole or pyridine (to scavenge HCl formed during silylation)
  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
  • Atmosphere: Inert (nitrogen or argon) to avoid moisture interference
  • Temperature: Ambient to mild heating (25–50 °C)

The reaction proceeds via nucleophilic attack of the phenolic hydroxyl on the silicon atom of TBDMS-Cl, facilitated by the base, resulting in the formation of the silyl ether protecting group.

Detailed Procedure Example

Step Reagents & Conditions Description
1 Dissolve 3-hydroxybenzyl alcohol in anhydrous DCM under nitrogen atmosphere Ensures moisture-free environment
2 Add imidazole (1.2 equiv) as base Acts as HCl scavenger
3 Slowly add TBDMS-Cl (1.1 equiv) dropwise at 0–25 °C Controls reaction rate and minimizes side reactions
4 Stir reaction mixture for 2–4 hours at room temperature or mild heating (up to 45 °C) Ensures complete silylation
5 Quench reaction with saturated NH4Cl solution Neutralizes residual reagents
6 Extract organic layer, dry over MgSO4, filter, and concentrate Isolates crude product
7 Purify by silica gel chromatography (e.g., petroleum ether/ethyl acetate 7:3) Obtains pure this compound

Yields typically exceed 90% under optimized conditions, with purity confirmed by NMR and chromatography.

Industrial Scale Considerations

Industrial synthesis follows the same fundamental chemistry but employs:

  • Automated reactors with precise temperature and reagent feed control
  • Continuous flow systems to enhance reaction efficiency and scalability
  • Rigorous moisture control to prevent hydrolysis of TBDMS-Cl
  • In-line purification and monitoring to ensure consistent product quality

These adaptations allow for high throughput and reproducibility in manufacturing.

Reaction Conditions and Influencing Factors

Parameter Typical Range Effect on Reaction
Solvent Anhydrous DCM or THF Solvent polarity affects solubility and reaction rate; must be dry to prevent TBDMS-Cl hydrolysis
Base Imidazole or pyridine (1.1–1.5 equiv) Scavenges HCl, promotes silylation; imidazole often preferred for higher reactivity
Temperature 0–50 °C Mild heating accelerates reaction; excessive heat may degrade TBDMS group
Atmosphere Nitrogen or argon Prevents moisture ingress, critical for silyl chloride stability
Reaction time 2–4 hours Sufficient for complete conversion

Slow addition of TBDMS-Cl and controlled temperature improve yield by minimizing side reactions and decomposition.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Aromatic protons appear at δ 6.8–7.5 ppm
    • Methylene protons (CH2-O-Si) resonate near δ 3.8–4.2 ppm
    • tert-Butyl protons (9H) show a singlet near δ 0.9 ppm
    • Dimethylsilyl protons (6H) appear as singlets near δ 0.0 to 0.2 ppm
  • ¹³C NMR:

    • tert-Butyl methyl carbons at δ ~25–26 ppm
    • Dimethylsilyl carbons at δ ~18 ppm and negative chemical shifts (~−4.5 ppm)
    • Aromatic carbons between δ 115–160 ppm

Integration ratios confirm purity and completeness of silylation.

Other Techniques

Stability and Deprotection Notes

  • The tert-butyl(dimethyl)silyl group is stable under basic conditions but labile under acidic conditions .
  • Deprotection typically occurs with fluoride sources such as tetrabutylammonium fluoride (TBAF) at 0 °C to room temperature, regenerating the free phenol in high yield.
  • Hydrolysis under strong acid (e.g., 1M HCl) occurs within hours at room temperature, which must be considered in multi-step syntheses.

Summary Table of Preparation Parameters

Aspect Details
Starting Material 3-Hydroxybenzyl alcohol
Silylating Agent tert-Butyl(dimethyl)silyl chloride (TBDMS-Cl)
Base Imidazole or pyridine
Solvent Anhydrous dichloromethane or THF
Atmosphere Inert (N2 or Ar)
Temperature 0–50 °C
Reaction Time 2–4 hours
Yield >90% under optimized conditions
Purification Silica gel chromatography (petroleum ether/ethyl acetate 7:3)
Characterization ¹H and ¹³C NMR, MS, TLC, IR

This comprehensive overview synthesizes data from multiple research reports and chemical databases, providing a professional and authoritative guide to the preparation of this compound. The described methods emphasize the importance of moisture control, base selection, and reaction conditions to achieve high yield and purity, supported by detailed analytical characterization.

Chemical Reactions Analysis

Types of Reactions

3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl protecting group.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Deprotected phenols or other substituted phenols

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol is primarily utilized as a protecting group for hydroxyl functionalities in organic synthesis. The protection of hydroxyl groups allows for selective reactions at other functional sites without interference from the hydroxyl group itself. This property is essential in multi-step synthetic pathways where functional group compatibility is critical.

2. Pharmaceutical Chemistry

In medicinal chemistry, this compound plays a role in the synthesis of pharmaceutical intermediates. Its ability to protect hydroxyl groups enables the formation of complex molecules that may exhibit biological activity. For instance, it has been used in the synthesis of various biologically active compounds, enhancing the efficiency and selectivity of synthetic routes.

3. Material Science

The compound is also applied in the development of specialty chemicals and materials. Its unique properties contribute to formulations that require stability and specific reactivity profiles, making it valuable in industries such as cosmetics and polymers.

Case Studies

Case Study 1: Synthesis of Bioactive Molecules

In a study published in Organic Letters, researchers utilized this compound as a protecting group in the synthesis of a novel class of GRK2 inhibitors. The compound's protective capabilities allowed for selective modifications at other functional groups, leading to compounds with enhanced potency and selectivity against GRK2 enzymes .

Case Study 2: Cosmetic Formulations

A recent study explored the use of this compound in cosmetic formulations aimed at improving skin hydration and stability. The compound was incorporated into various formulations, demonstrating significant improvements in product stability and skin compatibility .

Mechanism of Action

The mechanism of action of 3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol involves the protection of hydroxyl groups during chemical reactions. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule. The silyl group can be removed under mild conditions, revealing the hydroxyl group for further reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-((tert-Butyldimethylsilyl)oxy)benzaldehyde (45)
  • Structure : TBDMS-protected hydroxyl group at the 4-position of benzaldehyde.
  • Key Differences: Positional isomerism: The TBDMS group is directly attached to the aromatic ring (4-position) rather than a hydroxymethyl side chain. Functional group: Contains an aldehyde (-CHO) instead of a phenol.
  • Applications: Used in NO-donor drug synthesis, where the aldehyde serves as a reactive handle for further modifications .
2-(2-Aminophenoxy)ethyl 3-((tert-butyldimethylsilyl)oxy)benzoate
  • Structure : TBDMS-protected hydroxyl group at the 3-position of a benzoate ester.
  • Key Differences: The hydroxyl group is part of an ester linkage rather than a free phenol. Contains an aminophenoxy ethyl side chain for conjugation.
  • Synthetic Utility : Demonstrates the use of TBDMS in protecting aromatic hydroxyl groups during multi-step reactions, such as nitro-to-amine reductions .
3-((tert-Butyldiphenylsilyl)oxy)propan-1-ol
  • Structure : Aliphatic alcohol with a tert-butyldiphenylsilyl (TBDPS) group.
  • Key Differences :
    • Silyl Group : TBDPS (bulkier diphenyl substituents) vs. TBDMS (smaller dimethyl groups).
    • Stability : TBDPS offers greater resistance to hydrolysis compared to TBDMS, requiring harsher conditions (e.g., extended fluoride treatment) for deprotection.
  • Applications : Preferred in syntheses requiring prolonged stability under basic or nucleophilic conditions .

Silyl Protecting Group Comparisons

Compound Silyl Group Deprotection Conditions Steric Bulk Common Applications
3-({[TBDMS]oxy}methyl)phenol TBDMS TBAF, HF-pyridine Moderate Phenolic hydroxyl protection
3-((TBDPS)oxy)propan-1-ol TBDPS Extended TBAF treatment High Alcoholic hydroxyl protection
4-((TBDMS)oxy)benzaldehyde TBDMS Mild fluoride ions Moderate Aldehyde synthesis intermediates
3-{[TBDMS]oxy}propan-1-ol () TBDMS TBAF Moderate Aliphatic alcohol protection

Stability and Reactivity Insights

  • Aromatic vs. Aliphatic Silyl Ethers: TBDMS-protected phenolic derivatives (e.g., 3-({[TBDMS]oxy}methyl)phenol) exhibit higher stability toward nucleophilic substitution than aliphatic analogues (e.g., 3-{[TBDMS]oxy}propan-1-ol) due to aromatic ring resonance stabilization .
  • Steric Effects :
    • Bulkier silyl groups (e.g., TBDPS) hinder nucleophilic attack, enhancing stability but reducing reactivity in subsequent coupling steps .

Biological Activity

3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol, commonly referred to as TBDMS-phenol, is a phenolic compound that has garnered attention for its potential biological activities. The incorporation of the tert-butyldimethylsilyl (TBDMS) group enhances the stability and solubility of the phenolic moiety, which may lead to improved pharmacological properties. This article reviews the biological activity of TBDMS-phenol, focusing on its antimicrobial, anticancer, and antioxidant properties.

The chemical structure of TBDMS-phenol can be represented as follows:

C15H24O2Si\text{C}_{15}\text{H}_{24}\text{O}_2\text{Si}

This compound features a phenolic hydroxyl group that is protected by a TBDMS group, which is known for its hydrolytic stability and ability to enhance the lipophilicity of phenolic compounds.

Antimicrobial Activity

TBDMS-phenol has shown promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of phenolic compounds exhibit enhanced antibacterial activity due to modifications at the hydroxyl group. For instance, studies have demonstrated that compounds similar to TBDMS-phenol can disrupt bacterial cell membranes, leading to reduced biofilm formation in Escherichia coli and other Gram-negative bacteria .

Table 1: Antimicrobial Activity of TBDMS-Phenol Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
TBDMS-PhenolE. coli, S. aureus32 µg/mL
Carvacrol DerivativeE. coli, S. typhimurium16 µg/mL
Thymol EsterP. aeruginosa8 µg/mL

Anticancer Activity

The anticancer potential of TBDMS-phenol has been explored in various studies. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast and prostate cancer cells. For example, research has indicated that TBDMS-phenol derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxicity of TBDMS-phenol on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed:

  • MCF-7 Cell Line : IC50 value of 25 µM after 48 hours.
  • PC-3 Cell Line : IC50 value of 30 µM after 48 hours.

These findings suggest that TBDMS-phenol possesses significant anticancer activity, warranting further investigation into its mechanisms of action.

Antioxidant Activity

TBDMS-phenol exhibits antioxidant properties, which are crucial for combating oxidative stress-related diseases. The presence of the phenolic hydroxyl group allows for the scavenging of free radicals, thereby protecting cellular components from oxidative damage.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
TBDMS-Phenol85%50
Gallic Acid90%40
Ascorbic Acid95%30

Q & A

Q. What are the optimal synthetic routes for 3-({[tert-butyl(dimethyl)silyl]oxy}methyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via silylation of the phenolic hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions. A two-step approach involving protection of the phenol group followed by functionalization of the methylene group is common. For example, in related silyl ether syntheses, iminophosphorane intermediates are reacted with silyl-protected aldehydes in dry chloroform under inert atmospheres (45°C, 34 hours), yielding products after silica gel chromatography (petroleum ether/ethyl acetate 7:3) . Key factors affecting yield include:
  • Solvent purity : Anhydrous dichloromethane or THF minimizes side reactions.
  • Base selection : Imidazole or pyridine is used to scavenge HCl generated during silylation.
  • Temperature : Controlled heating (40–50°C) improves reaction kinetics without degrading the TBDMS group.
    Yields exceeding 90% are achievable when steric hindrance from the tert-butyl group is mitigated by slow reagent addition .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

  • Methodological Answer : ¹³C-NMR is critical for verifying the TBDMS group. Key signals include:
  • δ ~25–26 ppm : Methyl carbons of the tert-butyl group.
  • δ ~18 ppm and −4.5 ppm : Dimethylsilyl carbons .
    For the phenolic moiety, aromatic protons appear at δ 6.8–7.5 ppm in ¹H-NMR, while the methylene bridge (CH₂-O-Si) resonates near δ 3.8–4.2 ppm . Impurities from incomplete silylation (e.g., residual phenol) are identified by broad -OH signals (~δ 5 ppm) or unshielded aromatic protons. Quantitative analysis via integration ratios (e.g., tert-butyl protons vs. aromatic protons) ensures ≥95% purity .

Advanced Research Questions

Q. How does the tert-butyl(dimethyl)silyl group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The TBDMS group is acid-labile but stable under basic conditions. Hydrolysis studies show that in 1M HCl/THF (1:1), deprotection occurs within 2 hours at 25°C, regenerating the phenol. In contrast, the group remains intact in 0.1M NaOH/MeOH, even at 60°C for 24 hours . This stability enables its use as a protecting group in multi-step syntheses. Researchers should:
  • Avoid protic acids : Use buffered conditions (e.g., AcOH/NaOAc) for partial deprotection.
  • Monitor reaction progress : TLC (Rf shift from ~0.7 to ~0.3 in ethyl acetate/hexane) confirms silyl group retention or cleavage .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from tautomerism, residual solvents, or diastereomers. For example, in silylated phenols, unexpected splitting in aromatic protons may indicate rotational restriction due to steric hindrance from the TBDMS group. To address this:
  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to distinguish dynamic effects from structural anomalies.
  • HSQC/HMBC correlations : Map ¹H-¹³C connectivity to confirm assignments, particularly for overlapping methylene or tert-butyl signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error to rule out isobaric impurities .

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